molecular formula C10H11NO2S B14245682 5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester CAS No. 185145-65-7

5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester

Katalognummer: B14245682
CAS-Nummer: 185145-65-7
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: ZHKGYBYKXIRMIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .

Wirkmechanismus

The mechanism of action of 5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication. The compound may also interact with cellular receptors and signaling pathways, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

185145-65-7

Molekularformel

C10H11NO2S

Molekulargewicht

209.27 g/mol

IUPAC-Name

ethyl 4,5-dihydro-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C10H11NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-4,6-7H,2,5H2,1H3

InChI-Schlüssel

ZHKGYBYKXIRMIS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC2=C(C=C1)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.